2,2-Dimethyl-1-trifluoromethyl-propylamine
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Overview
Description
2,2-Dimethyl-1-trifluoromethyl-propylamine is a chemical compound with the molecular formula C6H12F3N and a molecular weight of 155.16 g/mol . This compound is known for its various applications in medical, environmental, and industrial research. It is a derivative of butanamine, featuring a trifluoromethyl group and two methyl groups attached to the central carbon atom.
Preparation Methods
The synthesis of 2,2-Dimethyl-1-trifluoromethyl-propylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropanal with trifluoromethylamine under specific conditions . Industrial production methods often utilize advanced techniques such as catalytic hydrogenation and reductive amination to ensure high yield and purity .
Chemical Reactions Analysis
2,2-Dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-1-trifluoromethyl-propylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . This interaction can modulate various signaling pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
2,2-Dimethyl-1-trifluoromethyl-propylamine can be compared with other similar compounds, such as:
Togni Reagent: Used for electrophilic trifluoromethylation, it shares the trifluoromethyl group but differs in its overall structure and reactivity.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,1,1-trifluoro-3,3-dimethylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDHBAMNSWXENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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